4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
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Overview
Description
This compound is a pyrimidine derivative, which is a type of organic compound similar to pyridine but with two nitrogen atoms at positions 1 and 3 in the six-member ring . It also contains piperazine and piperidine rings, which are common structures in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecule contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the exact structure, including the position and nature of any substituents on the rings .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have been synthesized using 4-(piperidin-1-sulfonyl)phenyl hydrazone as a starting material. Some of these derivatives exhibit significant antimicrobial activity (Ammar et al., 2004).
- 7-(Phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized and show significant antibacterial and antifungal activities (Mittal et al., 2011).
Supramolecular Chemistry
- Crystal engineering principles were applied to prepare organic co-crystals and salts of sulfadiazine and pyridines, including 4-(pyridin-4-yl)piperazine. This research provides insights into the formation of hydrogen-bond motifs in these complexes (Elacqua et al., 2013).
Platelet Aggregation Inhibition
- Piperazinyl-glutamate-pyrimidines, including 4-substituted piperidine-4-pyrimidines, were developed as potent P2Y12 antagonists for inhibition of platelet aggregation (Parlow et al., 2009).
Antiproliferative Activity
- 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and showed promising antiproliferative activity against various human cancer cell lines (Mallesha et al., 2012).
Herbicidal Applications
- 2-(Phenylsulfonylamino)pyrimidine derivatives have been synthesized and shown to possess herbicidal activities, indicating their potential use in agriculture (Huazheng, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c25-27(26,17-7-3-1-4-8-17)24-13-11-23(12-14-24)19-15-18(20-16-21-19)22-9-5-2-6-10-22/h1,3-4,7-8,15-16H,2,5-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFSXAKJPQZUGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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